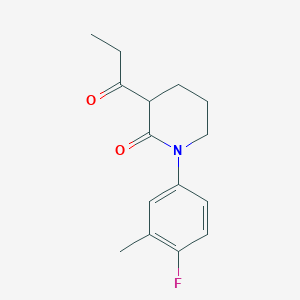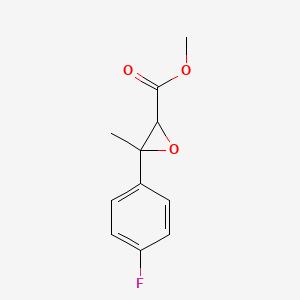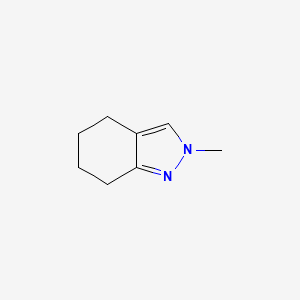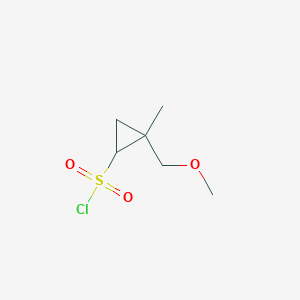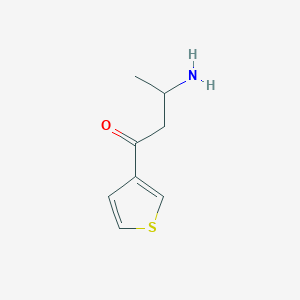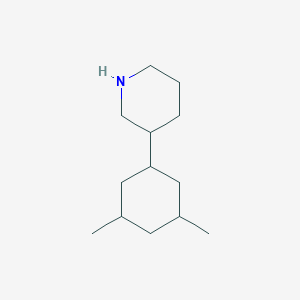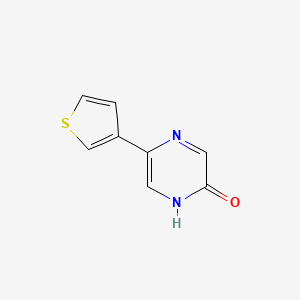
5-(3-Thienyl)-2-hydroxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Thienyl)-2-hydroxypyrazine is a heterocyclic compound that features both a thiophene ring and a pyrazine ring Thiophene is a five-membered ring containing sulfur, while pyrazine is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-2-hydroxypyrazine typically involves the formation of the thiophene ring followed by the construction of the pyrazine ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding condensation reactions and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienyl)-2-hydroxypyrazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine and nucleophilic reagents like amines are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted thiophene and pyrazine derivatives .
Scientific Research Applications
5-(3-Thienyl)-2-hydroxypyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Thienyl)-2-hydroxypyrazine involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the pyrazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur.
Pyrazine: A six-membered ring containing two nitrogen atoms.
Furan: A five-membered ring containing oxygen.
Pyrrole: A five-membered ring containing nitrogen.
Uniqueness
5-(3-Thienyl)-2-hydroxypyrazine is unique due to the combination of the thiophene and pyrazine rings in a single molecule. This dual-ring structure imparts unique electronic and steric properties, making it a versatile building block for the synthesis of complex heterocyclic compounds .
Properties
CAS No. |
1159817-99-8 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
5-thiophen-3-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-9-7(3-10-8)6-1-2-12-5-6/h1-5H,(H,10,11) |
InChI Key |
TWUVYINKFOSTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CNC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)

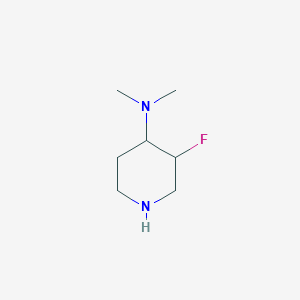
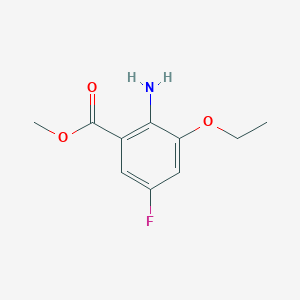
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
